Rabeprazole-thioether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
| Record name | Rabeprazole-thioether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole thioether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE THIOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivation of Rabeprazole Thioether
Established Synthetic Pathways for Rabeprazole (B1678785) Thioether Formation
The traditional synthesis of rabeprazole thioether has been centered around two main approaches: the use of halogenated pyridine (B92270) intermediates and thiolation reactions involving benzimidazole-2-thiol. These methods have been widely employed in industrial settings due to their reliability and well-understood reaction mechanisms.
A predominant and historically significant method for the synthesis of rabeprazole thioether involves the condensation of a halogenated pyridine derivative with 2-mercaptobenzimidazole (B194830). googleapis.comasianjpr.comimist.ma In this pathway, a common starting material is a 2-(chloromethyl)pyridine (B1213738) derivative. googleapis.comasianjpr.comresearchgate.net The synthesis is typically a multi-step process that begins with a pyridine derivative, which undergoes a series of transformations to introduce the necessary substituents and the reactive chloromethyl group at the 2-position. asianjpr.com
The crucial step is the nucleophilic substitution reaction where the thiol group of 2-mercaptobenzimidazole displaces the chloride from the 2-(chloromethyl)pyridine intermediate. googleapis.com This reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent like ethanol (B145695) or isopropanol. googleapis.comgoogle.com The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the chloromethyl group, leading to the formation of the thioether linkage and yielding rabeprazole thioether. googleapis.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 2-Mercaptobenzimidazole | Sodium hydroxide | Ethanol | Rabeprazole thioether |
| 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 2-Mercaptobenzimidazole | Sodium carbonate | Isopropanol (IPA) | Rabeprazole thioether |
Representative conventional synthesis of Rabeprazole Thioether.
This approach is fundamentally linked to the previously described method, with a specific focus on the role of benzimidazole-2-thiol as the key thiolating agent. Benzimidazole-2-thiol exists in tautomeric equilibrium with its thione form, 2-mercaptobenzimidazole. In the context of rabeprazole thioether synthesis, it serves as the nucleophile that introduces the benzimidazole (B57391) moiety.
The reaction involves the alkylation of 2-mercaptobenzimidazole with a suitable electrophile, which is the halogenated pyridine intermediate. The process is a classic example of S-alkylation, where the sulfur atom of the mercaptobenzimidazole ring attacks the electrophilic carbon of the pyridine derivative. googleapis.comgoogle.com The efficiency of this thiolation reaction is often high, making it a cornerstone of many industrial production processes for rabeprazole and other related proton pump inhibitors. researchgate.net
Advanced Methodologies for Rabeprazole Thioether Synthesis
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, safer, and sustainable processes. For rabeprazole thioether, this has translated into the exploration of advanced synthetic methodologies that offer advantages over conventional routes.
The Mitsunobu reaction offers a powerful and versatile method for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in thioethers. organic-chemistry.orgnih.govresearchgate.net This reaction allows for the direct conversion of an alcohol to a thioether with inversion of stereochemistry, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD). organic-chemistry.orgwikipedia.org
In the context of rabeprazole thioether synthesis, a key innovation has been the application of the Mitsunobu reaction to directly couple the corresponding pyridyl alcohol with 2-mercaptobenzimidazole. google.com This one-step synthesis bypasses the need for the preparation of a halogenated intermediate, thus avoiding the use of corrosive and hazardous chlorinating agents like thionyl chloride. google.com The reaction proceeds under mild conditions and can lead to higher yields due to the reduced number of synthetic steps. google.com This approach is particularly advantageous from an industrial perspective as it simplifies the process and reduces chemical waste. google.com
| Alcohol | Thiol | Reagents | Benefit |
| [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | 2-Mercaptobenzimidazole | Triphenylphosphine, DIAD/DEAD | One-step synthesis, avoids chlorination |
Mitsunobu reaction for Rabeprazole Thioether synthesis.
Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. flinders.edu.aunih.govresearchgate.net The use of microreactors in continuous-flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of the desired product. mdpi.comresearchgate.net
While direct reports on the continuous-flow synthesis of rabeprazole thioether are emerging, the successful application of this technology to the subsequent oxidation step to form rabeprazole strongly suggests its potential for the synthesis of the thioether intermediate itself. researchgate.net A continuous process for rabeprazole synthesis from rabeprazole thioether has been demonstrated to significantly reduce reaction times from hours to seconds and improve process stability. researchgate.net Applying continuous-flow principles to the condensation of the halogenated pyridine and 2-mercaptobenzimidazole could offer similar benefits, such as enhanced heat and mass transfer, leading to a more efficient and controlled production of rabeprazole thioether.
Rabeprazole Thioether as a Precursor in Rabeprazole Synthesis
Rabeprazole thioether is not the final active pharmaceutical ingredient but a crucial penultimate intermediate in the synthesis of rabeprazole. asianjpr.comgoogle.comnewdrugapprovals.org The final step in the synthesis of rabeprazole is the oxidation of the thioether linkage in rabeprazole thioether to a sulfoxide (B87167). imist.magoogle.com
This oxidation is a critical and often challenging step, as over-oxidation can lead to the formation of the corresponding sulfone impurity. google.com Therefore, mild and selective oxidizing agents are typically employed. Common reagents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite (B82951). asianjpr.comgoogle.comneliti.com The reaction conditions are carefully controlled to ensure the selective formation of the sulfoxide. Following the oxidation, the resulting rabeprazole base is often converted to its more stable sodium salt. googleapis.comgoogle.com The purity and quality of the rabeprazole thioether directly impact the efficiency of the final oxidation step and the purity of the final rabeprazole product. google.com
Oxidative Transformations of Rabeprazole Thioether to Rabeprazole
The oxidation of the sulfur atom in rabeprazole thioether to a sulfoxide is a pivotal step in the synthesis of rabeprazole. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone impurity. google.comgoogle.com A variety of oxidizing agents and reaction conditions have been developed to achieve this conversion efficiently.
Commonly employed oxidizing agents include m-chloroperbenzoic acid (m-CPBA), sodium hypochlorite (NaOCl), and hydrogen peroxide. asianjpr.comgoogleapis.com The choice of reagent and solvent system can significantly influence the reaction's yield and purity profile. For instance, the oxidation of rabeprazole thioether can be performed using m-CPBA in dichloromethane. neliti.com Another established method involves using sodium hypochlorite in the presence of a base like sodium hydroxide, with the reaction pH carefully maintained between 9 and 12 to ensure optimal conversion. google.com
To improve control over the reaction and minimize the formation of the sulfone by-product, alternative oxidizing agents have been explored. google.comgoogleapis.com Trichloroisocyanuric acid has been identified as a novel and effective reagent that allows for a well-controlled oxidation of the thioether to the sulfoxide. google.com This method is noted for simplifying the purification process and being suitable for large-scale industrial production. google.com Vanadium catalysts, such as vanadyl bis-acetylacetonate, have also been used in conjunction with oxidants like tertiary butyl hydroperoxide to achieve the desired transformation while limiting sulfone formation. googleapis.com
The table below summarizes various research findings on the oxidative transformation of rabeprazole thioether.
Table 1: General Oxidation Methods for Rabeprazole Thioether
| Oxidizing Agent | Catalyst/Base | Solvent(s) | Key Findings |
|---|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA) | None | Dichloromethane, Chloroform | A conventional method for sulfide (B99878) oxidation. googleapis.comneliti.com |
| Sodium Hypochlorite (NaOCl) | Sodium Hydroxide | Ethanol, Acetonitrile (B52724), Water | Reaction pH is controlled (9-12) to optimize yield and minimize impurities. google.comgoogle.com |
| Trichloroisocyanuric acid | Not specified | Not specified | A novel reagent that provides excellent control, preventing over-oxidation to sulfone. google.com |
Chiral Oxidation Processes in Stereoselective Rabeprazole Synthesis
Rabeprazole is a chiral molecule, existing as two enantiomers (R and S). The stereoselective synthesis of a single enantiomer, such as (S)-rabeprazole (esomeprazole) or (R)-rabeprazole (dexrabeprazole), offers potential therapeutic advantages. scientificupdate.comnih.gov This has driven the development of chiral oxidation processes that can convert the prochiral rabeprazole thioether into a specific enantiomer with high selectivity.
A prominent strategy for asymmetric oxidation involves the use of transition metal complexes with chiral ligands. The most widely adopted method is based on the Sharpless-Kagan chemistry, which utilizes a titanium complex. scientificupdate.com Typically, titanium(IV) isopropoxide is combined with a chiral tartrate ester, such as (S,S)-diethyl tartrate ((S,S)-DET), to form a chiral catalyst. scispace.com This complex then mediates the oxidation of rabeprazole thioether using an oxidant like cumene (B47948) hydroperoxide (CHP). scispace.comresearchgate.net The enantioselectivity of this reaction is highly dependent on the preparation of the catalyst and the reaction conditions. For instance, preparing the titanium complex in the presence of the thioether substrate at an elevated temperature and adding an amine base like N,N-diisopropylethylamine (DIPEA) can achieve an enantiomeric excess (ee) of over 94%. scispace.comresearchgate.net
Vanadium-based systems have also been successfully applied. A complex formed from vanadium acetylacetonate (B107027) and a chiral four-tooth organic ligand, when used with cumene hydroperoxide, has been shown to produce dextrorotatory rabeprazole with an enantiomeric excess of 96.0%. google.com
In addition to metal-catalyzed methods, biocatalytic approaches offer a powerful alternative. Engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMO), have been developed through directed evolution to perform highly selective oxidation of rabeprazole thioether. scientificupdate.com This enzymatic process can achieve excellent results, with enantiomeric excess greater than 99% and minimal formation of the sulfone impurity (around 0.1%). scientificupdate.com Furthermore, in vitro studies using human liver microsomes have shown that cytochrome P450 enzymes, specifically CYP3A4, can stereoselectively re-oxidize rabeprazole thioether, primarily to (R)-rabeprazole. researchgate.netnih.gov
The table below details research findings on various chiral oxidation systems.
Table 2: Chiral Oxidation Systems for Stereoselective Rabeprazole Synthesis
| Catalytic System | Chiral Ligand/Enzyme | Oxidant | Key Findings & Enantiomeric Excess (ee) |
|---|---|---|---|
| Titanium Complex | (S,S)-Diethyl Tartrate ((S,S)-DET) | Cumene Hydroperoxide (CHP) | A highly efficient method; ee of >94% achieved with optimized catalyst preparation and the use of an amine base. scispace.com |
| Titanium Complex | N,N'-dicyclohexyl-D-tartaric diamide | Cumene Hydroperoxide (CHP) | Showed good catalytic activity and enantioselectivity, with an ee up to 89%. researchgate.net |
| Vanadium Complex | Chiral four-tooth organic ligand | Cumene Hydroperoxide (CHP) | Yielded dextrorotatory rabeprazole with an ee of 96.0%. google.com |
| Biocatalytic | Engineered Baeyer-Villiger Monooxygenase (BVMO) | NADPH (cofactor) | Achieved >99% ee with only 0.1% sulfone impurity after enzyme evolution. scientificupdate.com |
Metabolic Pathways and Biotransformation of Rabeprazole Thioether
Non-Enzymatic Formation of Rabeprazole (B1678785) Thioether from Rabeprazole
The primary route of rabeprazole metabolism involves a non-enzymatic reduction to rabeprazole thioether. nih.govclinpgx.orgnih.gov This conversion is a significant pathway for rabeprazole clearance and distinguishes it from other PPIs, whose metabolism is more heavily dependent on the cytochrome P450 (CYP) enzyme system. nih.govnih.govresearchgate.net The non-enzymatic nature of this reduction means it is less susceptible to genetic polymorphisms of CYP enzymes, particularly CYP2C19, which can cause significant inter-individual variability in the metabolism of other PPIs. nih.govgoogle.comresearchgate.net This process occurs mainly in the liver. google.com The formation of rabeprazole thioether is considered a key step in the metabolic cascade of rabeprazole. nih.govresearchgate.netfda.gov
Enzymatic Transformations of Rabeprazole Thioether
Once formed, rabeprazole thioether becomes a substrate for several enzymatic reactions, primarily mediated by the cytochrome P450 system. These transformations lead to the formation of various other metabolites, including the re-formation of the parent drug and demethylated products.
Rabeprazole thioether can be re-oxidized back to rabeprazole. This reaction is stereoselective and is predominantly catalyzed by the CYP3A4 isoenzyme. nih.govresearchgate.net In vitro studies using human liver microsomes have shown that this re-oxidation process preferentially forms the (R)-rabeprazole enantiomer. nih.govresearchgate.net The intrinsic clearance (Vmax/Km) for the formation of (R)-rabeprazole by CYP3A4 is approximately 3.5-fold higher than that for the (S)-enantiomer. nih.govresearchgate.net This stereoselectivity in the metabolic conversion from rabeprazole thioether back to rabeprazole is a key determinant in the enantioselective disposition of the parent drug. nih.govresearchgate.net
Table 1: Kinetic Parameters for the Formation of Rabeprazole Enantiomers from Rabeprazole Thioether in Human Liver Microsomes
| Parameter | (R)-Rabeprazole Formation | (S)-Rabeprazole Formation |
| Km (μM) | 6.6 | 5.1 |
| Vmax (pmol/min/mg protein) | 92 | 21 |
Source: nih.govresearchgate.net
Another significant enzymatic pathway for rabeprazole thioether is its conversion to desmethyl rabeprazole thioether. clinpgx.org This demethylation reaction is primarily catalyzed by the CYP2C19 and CYP2D6 isoenzymes. nih.govresearchgate.netnih.gov Desmethyl rabeprazole thioether is recognized as a major human metabolite of rabeprazole thioether. nih.govnih.gov Studies have determined the kinetic parameters for this transformation, indicating the involvement of both high-affinity (CYP2C19) and lower-affinity (CYP2D6) enzymes in its formation. nih.govresearchgate.net
Table 2: Kinetic Parameters for the Formation of Desmethyl Rabeprazole Thioether by CYP Isoforms
| Enzyme | Km (μM) | Vmax (pmol/min/nmol P450) |
| CYP2C19 | 5.1 | 600 |
| CYP2D6 | 15.1 | 736 |
Source: nih.govresearchgate.net
Downstream Metabolic Products of Rabeprazole Thioether
Following the initial enzymatic transformations, the metabolites of rabeprazole thioether undergo further processing to facilitate their excretion from the body. The primary downstream products are carboxylic acid derivatives and glucuronide conjugates, which are ultimately eliminated in the urine. nih.govfda.govwikipedia.orgdrugbank.com
One of the main metabolites excreted in the urine is a thioether carboxylic acid derivative. fda.govwikipedia.orgdrugbank.com This metabolite is a result of further oxidation of the rabeprazole thioether structure. Approximately 90% of a rabeprazole dose is eliminated through the urine, with thioether carboxylic acid being a primary component of the excreted metabolites. nih.govfda.govdrugbank.com
In addition to oxidation, conjugation with glucuronic acid is another important pathway for the elimination of rabeprazole thioether metabolites. nih.govfda.govwikipedia.orgdrugbank.com The formation of glucuronide conjugates increases the water solubility of the metabolites, which facilitates their renal excretion. Thioether glucuronide is one of the main metabolites found in urine following the administration of rabeprazole. wikipedia.orgdrugbank.comresearchgate.net
Mercapturic Acid Conjugates
Following the administration of rabeprazole, its metabolites are predominantly eliminated through urine, accounting for approximately 90% of the dose. The major metabolites identified in urine are a thioether carboxylic acid, its glucuronide, and mercapturic acid metabolites nih.gov. While mercapturic acid conjugates are confirmed as end-products of the rabeprazole metabolic pathway, the specific step at which conjugation occurs is part of a broader biotransformation process. Rabeprazole thioether itself is a substrate for further metabolism, including demethylation mdpi.com.
Factors Influencing Rabeprazole Thioether Metabolic Stability
The stability of rabeprazole thioether is a critical factor in the pharmacokinetics of its parent drug, rabeprazole. Various biological and chemical factors can influence its metabolic fate.
In Vitro Metabolic Stability Studies in Biological Matrices
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of rabeprazole thioether. These studies show that rabeprazole thioether is a substrate for several cytochrome P450 (CYP) enzymes.
It is stereoselectively re-oxidized back to rabeprazole, primarily to the (R)-rabeprazole enantiomer, a reaction predominantly catalyzed by CYP3A4 researchgate.netnih.gov. The intrinsic clearance for the formation of (R)-rabeprazole by CYP3A4 is approximately 3.5 times higher than that for the (S)-enantiomer nih.gov.
Furthermore, rabeprazole thioether is metabolized to desmethylrabeprazole-thioether, a reaction catalyzed by both CYP2C19 and CYP2D6 nih.gov.
Detailed kinetic parameters for these metabolic reactions in human liver microsomes and recombinant CYP enzymes have been determined, as summarized in the table below.
Table 1: Kinetic Parameters for the Metabolism of Rabeprazole Thioether
| Metabolic Pathway | Enzyme | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|---|
| Formation of (R)-rabeprazole | Human Liver Microsomes | 6.6 | 92 pmol/min/mg protein | - |
| Formation of (S)-rabeprazole | Human Liver Microsomes | 5.1 | 21 pmol/min/mg protein | - |
| Formation of (R)-rabeprazole | Recombinant CYP3A4 | - | - | 81 nl/min/pmol of P450 |
| Formation of (S)-rabeprazole | Recombinant CYP3A4 | - | - | 23 nl/min/pmol of P450 |
| Formation of Desmethylthis compound | Recombinant CYP2C19 | 5.1 | 600 pmol/min/nmol of P450 | - |
| Formation of Desmethylthis compound | Recombinant CYP2D6 | 15.1 | 736 pmol/min/nmol of P450 | - |
Data sourced from a study on the stereoselective metabolism of this compound in human liver microsomes nih.gov.
Impact of Buffer Systems and Pharmaceutical Excipients
The stability of rabeprazole and its conversion to rabeprazole thioether are significantly influenced by the chemical environment, including buffer systems and the presence of pharmaceutical excipients.
Buffer Systems: Studies have shown that the type of buffer used in in vitro experiments is a determining factor for both the non-enzymatic degradation of rabeprazole to its thioether form and its subsequent enzymatic metabolism nih.govscience.gov. In a study comparing phosphate (B84403) buffer and Tris buffer, the net extent of enzymatic metabolism was significantly different. The metabolism was approximately 9.20% in phosphate buffer, compared to only 2.27% in Tris buffer, indicating that the choice of buffer can have a substantial impact on metabolic stability assessments nih.gov.
Pharmaceutical Excipients: Pharmaceutical excipients, which are generally regarded as safe (GRAS), can also modulate the metabolic stability of rabeprazole and the formation of its thioether metabolite.
Certain excipients have demonstrated a stabilizing effect on rabeprazole in aqueous solutions, thereby reducing its degradation to rabeprazole thioether. In a study evaluating several excipients, Brij 58 showed the greatest stabilizing effect, significantly reducing the degradation rate constant of rabeprazole nih.govewha.ac.kr. This stabilization is partly attributed to the solubilizing efficiency and micellar formation for rabeprazole thioether nih.govewha.ac.krresearchgate.net.
Table 2: Effect of Excipients on Rabeprazole Degradation Rate Constant (k) at 37°C
| Condition | Degradation Rate Constant (k) (h-1) |
|---|---|
| Control (No Excipient) | 0.75 |
| Brij 58 | 0.22 |
Data sourced from a study on the aqueous stability of rabeprazole sodium nih.govewha.ac.kr.
Conversely, some excipients can inhibit the enzymatic metabolism of rabeprazole. Poloxamer 188 and Gelucire 44/14 have been found to have potentially inhibitory effects on rabeprazole metabolism in human liver microsomes nih.govscience.govresearchgate.net. Acidic excipients like carbomer 934 can accelerate the degradation of rabeprazole to rabeprazole thioether, especially under conditions of elevated temperature and humidity researchgate.netresearchgate.net.
Table of Mentioned Compounds
| Compound Name |
|---|
| Rabeprazole |
| Rabeprazole thioether |
| (R)-rabeprazole |
| (S)-rabeprazole |
| Desmethylthis compound |
| Thioether carboxylic acid |
| Brij 58 |
| Poloxamer 188 |
| Cremophor RH40 |
| Gelucire 44/14 |
| PEG 6000 |
| Carbomer 934 |
| Magnesium oxide (MgO) |
Biological Activities and Pharmacological Significance of Rabeprazole Thioether
Evaluation of Antisecretory Potential as a Metabolite
Rabeprazole (B1678785) exerts its acid-suppressing effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. nih.govdrugbank.com However, its primary plasma metabolite, rabeprazole thioether, has been observed to lack significant antisecretory activity. nih.gov In vitro studies and metabolism data indicate that while the parent compound, rabeprazole, is a potent inhibitor of the proton pump, this activity does not extend to its thioether metabolite. nih.gov The metabolism of rabeprazole to rabeprazole thioether is a key step in its elimination, with the majority of the drug being excreted in the urine as metabolites, including thioether carboxylic acid, its glucuronide, and mercapturic acid. nih.gov
Antimicrobial Activities Against Helicobacter pylori
Rabeprazole thioether has demonstrated significant antimicrobial properties, particularly against the pathogenic bacterium Helicobacter pylori, a key causative agent of gastritis, peptic ulcers, and a risk factor for gastric cancer.
Inhibition of Bacterial Growth Dynamics
In vitro studies have shown that rabeprazole thioether possesses potent antibacterial activity against the growth of H. pylori. The minimum inhibitory concentrations (MICs) of rabeprazole thioether against clinical isolates of H. pylori have been found to be comparable to its parent compound, rabeprazole, and more potent than other PPIs such as omeprazole (B731) and lansoprazole (B1674482). nih.gov The activity of rabeprazole and its thioether derivative is described as bacteriostatic rather than bactericidal. nih.gov
Attenuation of Bacterial Motility
A notable biological activity of rabeprazole thioether is its marked inhibition of H. pylori motility. asm.org This effect is significantly more potent than that of the parent compound and other PPIs. asm.org The motility conferred by flagella is crucial for the colonization of the gastric mucosa by H. pylori. asm.org
The concentrations required to inhibit 50% of H. pylori motility are detailed in the table below:
| Compound | Concentration for 50% Motility Inhibition (μg/mL) |
| Rabeprazole Thioether | 0.25 |
| Rabeprazole | 16 |
| Lansoprazole | 16 |
| Omeprazole | >64 |
This data is based on in vitro studies examining the motility of H. pylori. asm.org
This potent inhibitory effect on motility suggests a mechanism of action distinct from the anti-growth activity and highlights a potential therapeutic advantage of rabeprazole's metabolic profile. asm.org
Synergistic Effects with Co-administered Antibacterial Agents
Research into the synergistic effects with antibacterial agents has primarily focused on the parent compound, rabeprazole. Studies have shown that rabeprazole can act synergistically with antibiotics such as amoxicillin, clarithromycin, and metronidazole (B1676534) against H. pylori. nih.gov Time-kill curve assays have demonstrated that the combination of rabeprazole with these antibiotics leads to a greater reduction in bacterial viability than the individual agents alone. nih.govnih.gov While these findings are promising for combination therapies involving rabeprazole, specific studies detailing the synergistic effects of rabeprazole thioether with co-administered antibacterial agents are not extensively available in the reviewed literature.
Activity Against Other Pathogenic Microorganisms (e.g., Campylobacter species)
The antimicrobial activity of rabeprazole thioether extends beyond H. pylori. It has also been shown to inhibit the motility of other pathogenic spiral-shaped bacteria, including Campylobacter jejuni and Campylobacter coli. asm.org However, this inhibitory effect on motility was not observed in other Gram-negative bacteria such as Vibrio cholerae, Vibrio parahaemolyticus, Salmonella enterica serovar Typhimurium, and Proteus mirabilis. asm.org This suggests a degree of specificity in the action of rabeprazole thioether against the motility of certain pathogenic bacteria.
Investigational Cytotoxic Effects in Neoplastic Cell Lines
The potential of proton pump inhibitors to exert cytotoxic effects on cancer cells has been an area of active investigation. Studies have demonstrated that rabeprazole can attenuate the viability of human gastric cancer cell lines, including KATO III, MKN-28, and MKN-45. nih.gov This antiproliferative effect is thought to be mediated through the inactivation of the ERK1/2 signaling pathway. nih.gov Furthermore, rabeprazole has been shown to induce significant apoptosis in AGS gastric cancer cells. nih.gov While these findings highlight the potential antineoplastic properties of the parent compound, the reviewed scientific literature does not provide specific data on the investigational cytotoxic effects of rabeprazole thioether in neoplastic cell lines. Research in this area has predominantly focused on rabeprazole.
Contribution to the Overall Pharmacological Profile of Rabeprazole
A defining characteristic of rabeprazole's metabolism is its primary conversion to rabeprazole thioether through a non-enzymatic reduction process. nih.govclinpgx.org This pathway is significant because, unlike other PPIs such as omeprazole and lansoprazole that are heavily metabolized by the cytochrome P450 (CYP) enzyme system, particularly the genetically polymorphic CYP2C19, rabeprazole's clearance is less dependent on this enzyme. nih.govresearchgate.net This non-enzymatic conversion to the thioether metabolite results in greater consistency in the drug's pharmacokinetics across different patient populations, regardless of their CYP2C19 genotype (e.g., poor vs. extensive metabolizers). researchgate.net The reduced reliance on CYP2C19 for its primary metabolism also lowers the risk of clinically significant drug-drug interactions compared to other PPIs. researchgate.netwikipedia.org
Table 1: Kinetic Parameters of Enzymes in Rabeprazole Thioether Metabolism
| Metabolic Conversion | Enzyme | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) |
|---|---|---|---|
| Rabeprazole-thioether → (R)-rabeprazole | CYP3A4 | 6.6 | 92 pmol/min/mg protein |
| This compound → (S)-rabeprazole | CYP3A4 | 5.1 | 21 pmol/min/mg protein |
| This compound → Desmethylthis compound | CYP2C19 | 5.1 | 600 pmol/min/nmol P450 |
| This compound → Desmethylthis compound | CYP2D6 | 15.1 | 736 pmol/min/nmol P450 |
Table 2: Comparative Inhibition of Helicobacter pylori Motility
| Compound | Concentration for 50% Motility Inhibition (IC50) (μg/mL) |
|---|---|
| Rabeprazole Thioether | 0.25 |
| Rabeprazole | 16 |
| Lansoprazole | 16 |
| Omeprazole | >64 |
In combination therapies for H. pylori eradication, which typically include antibiotics, the role of the PPI is not limited to raising gastric pH. The direct antimicrobial effects of the PPI and its metabolites can lead to synergistic outcomes. nih.gov The bacteriostatic and motility-inhibiting properties of rabeprazole thioether contribute to this synergy when rabeprazole is used alongside antibiotics like amoxicillin, clarithromycin, or metronidazole. nih.govresearchgate.net By weakening the bacterium, rabeprazole and its thioether metabolite enhance the efficacy of the co-administered antibiotics, contributing to higher eradication rates. nih.gov
Analytical Methodologies for Rabeprazole Thioether Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of rabeprazole (B1678785) thioether from its parent drug and other metabolites in complex biological samples like plasma.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of rabeprazole and its metabolites. researchgate.net A sensitive HPLC-UV method has been established for the simultaneous determination of rabeprazole and rabeprazole thioether. nih.govmedchemexpress.cn This method typically employs a reverse-phase C18 column for separation, with UV detection commonly set at a wavelength of 288 nm. nih.govmedchemexpress.cn The mobile phase composition is optimized to achieve efficient separation of the analytes. For instance, a mixture of a buffer solution and an organic solvent is often used. japsonline.com The validation of these methods demonstrates good linearity, precision, and accuracy over a specific concentration range. For rabeprazole thioether, the validated concentration range has been reported as 3-500 ng/ml, with a limit of quantification of 3 ng/ml. nih.govmedchemexpress.cn Another HPLC method developed for the simultaneous quantification of rabeprazole enantiomers and their metabolites, including rabeprazole thioether, utilizes a Chiral CD-Ph column with a mobile phase consisting of 0.5 M sodium perchlorate (B79767) and acetonitrile (B52724) (6:4, v/v). nih.gov This method showed a lower limit of quantification of 10 ng/ml for rabeprazole thioether. nih.gov
| Parameter | Method 1 | Method 2 |
| Column | C18 Grand ODS-80TM TS (5 µm, 250 mm x 4.6 mm I.D.) nih.govmedchemexpress.cn | Chiral CD-Ph nih.gov |
| Mobile Phase | Not specified in abstract | 0.5 M NaClO4-acetonitrile (6:4, v/v) nih.gov |
| Detection Wavelength | 288 nm nih.govmedchemexpress.cn | Not specified in abstract |
| Limit of Quantification | 3 ng/ml nih.govmedchemexpress.cn | 10 ng/ml nih.gov |
| Linearity Range | 3-500 ng/ml nih.govmedchemexpress.cn | 10-1000 ng/ml nih.gov |
| Recovery | 88.3% nih.govmedchemexpress.cn | >91.8% nih.gov |
| Intra-day Precision (CV) | <3.6% nih.govmedchemexpress.cn | <7.8% nih.gov |
| Inter-day Precision (CV) | <5.3% nih.govmedchemexpress.cn | <7.8% nih.gov |
To handle the complexity of plasma samples and enhance analytical efficiency, column-switching HPLC systems have been developed. This technique automates sample clean-up by using a pre-column to trap the analytes of interest from the plasma matrix, while allowing interfering substances to be washed away. nih.govmedchemexpress.cnnih.gov Subsequently, the trapped analytes are eluted onto an analytical column for separation and quantification. A sensitive column-switching HPLC method with UV detection has been specifically developed for the simultaneous determination of rabeprazole and its active metabolite, rabeprazole thioether, in human plasma. nih.govmedchemexpress.cn This system utilizes a TSK-PW pre-column (10 µm, 35 mm x 4.6 mm I.D.) for sample clean-up and a C18 analytical column for separation. nih.govmedchemexpress.cn This approach minimizes sample preparation time and potential for manual error, making it suitable for high-throughput analysis in clinical studies. nih.govmedchemexpress.cn
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) offers superior sensitivity and selectivity compared to UV detection, making it an invaluable tool for the identification and precise quantification of metabolites like rabeprazole thioether, especially at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the structural confirmation and identification of drug metabolites. A specific LC-MS method has been developed to quantify rabeprazole thioether, employing electrospray ionization in the positive mode (ESI+). nih.gov In this method, the identification of rabeprazole thioether is achieved by monitoring its specific mass-to-charge ratio (m/z) of 344.2. nih.gov This selective detection confirms the presence of the compound in the sample.
For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique involves the selection of a specific precursor ion of the analyte, its fragmentation, and the detection of a characteristic product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity. nih.gov A sensitive, rapid, and stable HPLC-MS/MS method has been developed and validated for the determination of rabeprazole enantiomers and their four metabolites, including rabeprazole thioether, in beagle dog plasma. rsc.org Another chiral LC-MS/MS method was developed to simultaneously quantify rabeprazole enantiomers and their metabolites, while a separate LC-MS method was used for rabeprazole thioether. nih.gov These methods typically involve a protein precipitation or liquid-liquid extraction step for sample preparation, followed by chromatographic separation on a chiral or reverse-phase column and detection by a mass spectrometer. nih.govrsc.org
| Parameter | LC-MS/MS Method for Rabeprazole and Metabolites |
| Platform | HPLC-MS/MS rsc.org |
| Sample Matrix | Beagle dog plasma rsc.org |
| Extraction Method | Liquid-liquid extraction rsc.org |
| Chromatographic Column | Chiral-HSA column rsc.org |
| Mobile Phase | Acetonitrile-10 mmol L−1 ammonium (B1175870) acetate (B1210297) (gradient elution) rsc.org |
| Internal Standard | Esomeprazole rsc.org |
Applications in Pharmacokinetic and Toxicokinetic Studies
The analytical methodologies described above have been instrumental in elucidating the pharmacokinetic and toxicokinetic properties of rabeprazole and its thioether metabolite. The column-switching HPLC method has been successfully applied to a pharmacokinetic study in human volunteers, enabling the monitoring of plasma concentrations of both rabeprazole and rabeprazole thioether over time. nih.govmedchemexpress.cn Similarly, the developed HPLC-MS/MS methods have been employed to evaluate the pharmacokinetic profiles of rabeprazole and its metabolites in beagle dogs following intravenous administration. rsc.org Furthermore, LC-MS/MS and LC-MS methods have been crucial in a 13-week toxicokinetic study of rabeprazole in rats, which demonstrated that rabeprazole and its metabolites did not accumulate in the animals. nih.gov These studies, which rely on accurate and precise analytical methods, provide essential data for understanding the absorption, distribution, metabolism, and excretion of rabeprazole thioether. nih.govnih.govmdpi.com
Validation Parameters for Analytical Methods (e.g., Specificity, Linearity, Accuracy, Precision, Limits of Quantification)
The validation of analytical methods is crucial to ensure that the data generated during the analysis of Rabeprazole thioether is reliable, reproducible, and accurate. Method validation is a mandatory process in regulated laboratories and is performed in accordance with guidelines from bodies such as the International Conference on Harmonisation (ICH). The key parameters evaluated during the validation of high-performance liquid chromatography (HPLC) methods for Rabeprazole thioether include specificity, linearity, accuracy, precision, and the limits of quantification.
Specificity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Rabeprazole thioether, the method's specificity is confirmed by demonstrating that there is no interference from Rabeprazole or other related impurities at the retention time of the thioether metabolite. In method development, specificity is often established by injecting individual solutions of the analyte and all potential impurities to ensure they are well-resolved from each other. The peak purity is also checked, which should be more than 99% to confirm the specificity of the method for Rabeprazole thioether sphinxsai.com. This ensures that the signal measured corresponds only to Rabeprazole thioether, providing an accurate quantification.
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standard solutions of Rabeprazole thioether at different concentrations. The results are then plotted as analyte concentration versus the instrument response, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship.
Several studies have established the linearity for the quantification of Rabeprazole thioether using HPLC methods.
| Validated Concentration Range | Correlation Coefficient (r²) | Source |
|---|---|---|
| 3-500 ng/mL | Not Specified | nih.govresearchgate.net |
| 0.026-0.5 mg/L (26-500 ng/mL) | > 0.999 | nvkfaz.nl |
| Concentrations based on impurity stock solutions | > 0.99 | sphinxsai.com |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure Rabeprazole thioether is added (spiked) into a sample matrix and then analyzed. The percentage of the analyte recovered is calculated. High recovery rates indicate an accurate method.
The accuracy of analytical methods for Rabeprazole thioether has been demonstrated through recovery experiments in various matrices.
| Matrix | Mean Recovery | Source |
|---|---|---|
| Human Plasma | 88.3% | nih.govresearchgate.net |
| Calf Serum | 99.9% | nvkfaz.nl |
| Human Serum | 98.1% | nvkfaz.nl |
Precision
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.
Low RSD or CV values indicate a high degree of precision.
| Precision Type | Metric | Value | Source |
|---|---|---|---|
| Intra-day | Coefficient of Variation | < 3.6% | nih.govresearchgate.net |
| Inter-day | Coefficient of Variation | < 5.3% | nih.govresearchgate.net |
| Overall Precision | Coefficient of Variation | < 0.43% | nvkfaz.nl |
| Intra-day Variation | Bias | < 11.6% | nvkfaz.nl |
| Inter-day Variation | Bias | < 12.6% | nvkfaz.nl |
Limits of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It is a critical parameter for the analysis of metabolites like Rabeprazole thioether, especially in pharmacokinetic studies where concentrations can be very low.
| Limit of Quantification (LOQ) | Matrix | Source |
|---|---|---|
| 3 ng/mL | Human Plasma | nih.govresearchgate.net |
| 0.026 mg/L (26 ng/mL) | Human Serum | nvkfaz.nl |
Chemical Stability, Degradation Pathways, and Impurity Profiling of Rabeprazole Thioether
Mechanisms of Rabeprazole (B1678785) Thioether Formation via Degradation of Rabeprazole
Rabeprazole, a proton pump inhibitor, is known to be chemically unstable, particularly in acidic and neutral environments. The primary degradation pathway under these conditions leads to the formation of rabeprazole thioether. This conversion is predominantly a non-enzymatic, acid-catalyzed reduction of the sulfoxide (B87167) group in the rabeprazole molecule.
The molecular structure of rabeprazole contains a benzimidazole (B57391) ring and a pyridine (B92270) ring linked by a methylsulfinyl chain. The sulfoxide group is the reactive center for the degradation to the thioether. In the presence of acidic catalysts, the protonation of the sulfoxide oxygen occurs, making the sulfur atom more electrophilic and susceptible to reduction. This process involves the removal of the oxygen atom from the sulfinyl group, resulting in the formation of a sulfide (B99878) linkage, which characterizes rabeprazole thioether.
This degradation can be described as a deoxygenation reaction. The acidic environment facilitates the transformation of the sulfoxide to a more reactive species, which can then be reduced to the corresponding thioether. While the primary mechanism is acid-catalyzed, the presence of certain nucleophiles can also influence the reaction rate. The basic benzimidazole nitrogen in the rabeprazole structure is sensitive to interaction with acidic compounds, which can further promote this degradation pathway researchgate.net.
Environmental and Excipient-Induced Factors Influencing Stability
The stability of rabeprazole and its subsequent degradation to rabeprazole thioether is significantly influenced by various environmental and formulation-related factors. These factors can accelerate the degradation process, leading to an increased level of the thioether impurity in the final drug product.
Environmental Factors:
pH: Rabeprazole is highly labile in acidic and neutral pH conditions researchgate.net. The rate of degradation to rabeprazole thioether increases as the pH decreases. It is relatively more stable under alkaline conditions researchgate.net.
Moisture: The presence of moisture acts as a catalyst for the degradation of rabeprazole, particularly in the solid state. Rabeprazole is known to be moisture-sensitive, and exposure to humidity can lead to increased formation of rabeprazole thioether researchgate.netnih.gov.
Temperature: Elevated temperatures can enhance the rate of chemical reactions, including the degradation of rabeprazole. Thermal stress studies have shown significant degradation of rabeprazole, with rabeprazole thioether being one of the potential degradants nih.gov.
Excipient-Induced Factors:
The choice of excipients in a pharmaceutical formulation is crucial for maintaining the stability of rabeprazole. Incompatible excipients can significantly promote the degradation to rabeprazole thioether.
Acidic Excipients: Acidic excipients, such as those containing carboxylic acid groups, can create an acidic microenvironment that accelerates the degradation of rabeprazole. For instance, studies have shown that carbomer 934, an acrylic acid polymer, leads to a significant increase in the formation of rabeprazole thioether when in direct contact with rabeprazole in the solid state . The interaction between the acidic groups of the excipient and the basic benzimidazole nitrogen of rabeprazole is believed to facilitate this degradation researchgate.net.
Alkalizing Agents: Conversely, the inclusion of alkaline stabilizers, such as magnesium oxide or sodium hydroxide (B78521), in the formulation can help to create a more stable alkaline microenvironment, thereby protecting rabeprazole from acid-catalyzed degradation and reducing the formation of rabeprazole thioether researchgate.net.
The following table summarizes the findings of a study on the degradation of rabeprazole in the presence of different excipients under accelerated stability conditions (40°C/75% RH).
| Excipient | Rabeprazole Remaining after 2 weeks (%) | Rabeprazole Thioether Formation |
|---|---|---|
| Control (Rabeprazole alone) | ~95% | Minimal |
| HPMC 4000 (neutral) | No significant change | Minimal |
| MgO (alkaline) | No significant change | Minimal |
| Carbomer 934 (acidic) | ~57% | Significant increase |
Rabeprazole Thioether as a Pharmaceutical Impurity
Rabeprazole thioether is a significant process-related and degradation impurity of rabeprazole. Its presence in the final drug product is an indicator of the stability of the active pharmaceutical ingredient (API) and the manufacturing process. Regulatory authorities require the identification, characterization, and quantification of such impurities to ensure the quality, safety, and efficacy of the pharmaceutical product.
Identification and Characterization in Finished Drug Products
The identification and characterization of rabeprazole thioether in finished drug products are performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation and detection of rabeprazole and its impurities. Reversed-phase HPLC methods are commonly employed to separate rabeprazole thioether from the parent drug and other related substances nih.govnih.gov. The thioether impurity is typically identified by comparing its retention time with that of a qualified reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the definitive identification of impurities. It provides information about the molecular weight of the impurity, which, in the case of rabeprazole thioether, corresponds to the deoxygenated form of rabeprazole. This technique is crucial for confirming the identity of the impurity, especially during forced degradation studies and in the analysis of unknown peaks in the chromatogram nih.govnih.gov.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the detailed chemical structure of the isolated impurity. The spectral data for rabeprazole thioether would show characteristic shifts in the signals corresponding to the protons and carbons in the vicinity of the sulfide linkage, confirming the absence of the sulfoxide group nih.govnih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to characterize rabeprazole thioether. The absence of the characteristic S=O stretching vibration, which is present in the IR spectrum of rabeprazole, would be a key indicator of the formation of the thioether nih.govnih.gov.
Analytical Control Strategies for Impurity Monitoring and Quantification
Effective analytical control strategies are essential for monitoring and quantifying rabeprazole thioether in both the API and the finished drug product. These strategies are developed and validated in accordance with the guidelines from the International Council for Harmonisation (ICH).
A stability-indicating HPLC method is the cornerstone of the control strategy. Such a method must be able to separate rabeprazole thioether from rabeprazole and all other potential impurities and degradation products. The validation of this method involves demonstrating its suitability for its intended purpose through a series of tests:
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies where rabeprazole is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products nih.govresearchgate.net. The method's ability to separate the thioether from all other peaks confirms its specificity.
Linearity: The method should demonstrate a linear relationship between the concentration of rabeprazole thioether and the analytical response over a defined range. This is typically established by analyzing a series of solutions with known concentrations of the impurity sphinxsai.comnih.gov.
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of rabeprazole thioether is spiked into a sample matrix and the percentage recovery is calculated nih.govnih.gov.
Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) nih.govsphinxsai.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.govich.org. These are crucial for quantifying trace levels of the thioether impurity.
The following table provides an example of validation parameters for an HPLC method for the quantification of rabeprazole impurities, including the thioether.
| Validation Parameter | Typical Acceptance Criteria (as per ICH) | Example Finding for Rabeprazole Thioether |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 90-110% | 98.5% - 102.0% |
| Precision (RSD %) | ≤ 2% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
By implementing these robust analytical control strategies, pharmaceutical manufacturers can ensure that the levels of rabeprazole thioether and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final rabeprazole-containing drug product.
Advanced Research Perspectives and Future Directions in Rabeprazole Thioether Studies
Elucidation of Undefined Metabolic Pathways and Novel Enzymatic Interactions
The metabolic conversion of rabeprazole (B1678785) is complex, involving both enzymatic and non-enzymatic pathways. Rabeprazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, but it also undergoes a significant non-enzymatic reduction to form rabeprazole thioether. wikipedia.orgclinpgx.org While the major pathways are known, ongoing research seeks to elucidate more subtle and previously undefined metabolic routes and enzymatic interactions.
The primary enzymatic transformations involving rabeprazole thioether include its re-oxidation back to rabeprazole and its conversion to desmethyl rabeprazole thioether. clinpgx.orgnih.gov In vitro studies using human liver microsomes have identified CYP3A4 as the main enzyme responsible for the stereoselective re-oxidation of rabeprazole thioether back to (R)-rabeprazole. nih.gov The formation of desmethylrabeprazole-thioether is catalyzed primarily by CYP2C19 and, to some extent, by CYP2D6. clinpgx.orgnih.gov
Future research is focused on identifying other minor or novel enzymatic players that may contribute to the metabolism of rabeprazole thioether. Understanding the complete enzymatic profile is crucial for predicting potential drug-drug interactions and explaining inter-individual variability in rabeprazole metabolism.
| Enzyme | Metabolic Reaction | Resulting Metabolite |
| CYP3A4 | Stereoselective re-oxidation of this compound | (R)-rabeprazole |
| CYP2C19 | Conversion of rabeprazole thioether | Desmethylthis compound |
| CYP2D6 | Conversion of desmethyl rabeprazole | Desmethylthis compound |
This table summarizes the key enzymatic interactions in the metabolism of Rabeprazole Thioether.
Advanced Characterization of Biological Targets and Molecular Mechanisms of Action
While the primary mechanism of action for the parent compound, rabeprazole, is the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, emerging evidence suggests that rabeprazole thioether possesses distinct biological targets. drugbank.com This has opened new avenues for research beyond acid suppression.
A significant finding is the potent inhibitory effect of rabeprazole thioether on the motility of the bacterium Helicobacter pylori. nih.govnih.gov This activity is notably stronger than that of rabeprazole itself or other PPIs like omeprazole (B731) and lansoprazole (B1674482). nih.gov The precise molecular mechanism for this anti-motility action is a key area of investigation. It is hypothesized that rabeprazole thioether may bind to unique structures on the bacterial flagella or other surface molecules associated with motility, a mechanism that appears to be specific to spiral-shaped bacteria like H. pylori and Campylobacter jejuni. nih.gov Unlike its parent compound, rabeprazole thioether does not inhibit the urease activity of H. pylori, indicating a clear differentiation in their mechanisms of action against the bacterium. nih.gov
| Compound | 50% Motility Inhibition Concentration (µg/mL) |
| Rabeprazole Thioether | 0.25 |
| Rabeprazole | 16 |
| Lansoprazole | 16 |
| Omeprazole | >64 |
This table presents a comparison of the concentrations required for 50% inhibition of H. pylori motility, highlighting the superior potency of Rabeprazole Thioether. nih.gov
Future studies will likely employ techniques such as affinity chromatography and proteomics to identify the specific binding proteins and molecular targets of rabeprazole thioether in H. pylori. Elucidating this novel mechanism could pave the way for new anti-bacterial strategies.
Development of Novel Rabeprazole Thioether Derivatives for Potential Therapeutic Applications
The discovery of rabeprazole thioether's potent anti-motility effect on H. pylori has spurred interest in using its chemical scaffold to develop novel derivatives with enhanced therapeutic properties. nih.govnih.gov The goal is to synthesize analogs that retain or improve upon this specific activity while potentially reducing any off-target effects.
Structure-activity relationship (SAR) studies are a critical component of this research. By systematically modifying the functional groups on the benzimidazole (B57391), pyridine (B92270), and thioether moieties, researchers can identify the key structural features required for the observed biological activity. For instance, modifications could be aimed at increasing the binding affinity for the bacterial target, improving metabolic stability, or altering pharmacokinetic properties. The development of such derivatives could lead to new therapeutic agents for managing H. pylori infections, potentially acting synergistically with existing antibiotics. researchgate.netnih.gov
Optimization of Synthetic Processes for Enhanced Purity and Scalability
The efficient and controlled synthesis of rabeprazole thioether is essential for its further study and potential clinical development. Rabeprazole itself is known to be unstable under acidic conditions, where it can degrade into its thioether form. researchgate.netkoreascience.kr This degradation pathway highlights the need for carefully controlled reaction conditions during synthesis and formulation to ensure the purity of the final product. researchgate.net
Research in this area focuses on developing robust synthetic routes that are both scalable and produce rabeprazole thioether with high purity. This involves optimizing reaction parameters such as solvent, temperature, and pH. Furthermore, advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), are crucial for the simultaneous determination and quantification of rabeprazole and rabeprazole thioether, ensuring the purity of synthetic batches and supporting pharmacokinetic studies. nih.gov The development of validated column-switching HPLC methods has enabled sensitive and accurate measurement of both compounds in biological matrices like human plasma. nih.gov
Integration of Computational Chemistry and Structural Biology in Rabeprazole Thioether Research
Computational chemistry and structural biology are becoming indispensable tools in modern drug discovery and development, and their application to rabeprazole thioether research is a promising future direction. Techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of rabeprazole thioether with its putative biological targets, such as components of the H. pylori flagellar motor.
Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, which have been used to investigate the metabolism of other PPIs like omeprazole by CYP enzymes, can provide deep insights into the enzymatic conversion of rabeprazole thioether. acs.org These computational approaches can help predict the binding affinities of derivatives, elucidate reaction mechanisms at an atomic level, and rationalize the stereo- and regioselectivity observed in metabolic pathways. acs.org By integrating these computational methods with experimental data, researchers can accelerate the design and development of novel rabeprazole thioether analogs with improved therapeutic profiles.
Q & A
Q. What are the primary metabolic pathways leading to the formation of rabeprazole thioether?
Rabeprazole undergoes hepatic and nonenzymatic degradation to form its thioether metabolite (M1). In human liver microsomes, enzymatic metabolism via cytochrome P450 (CYP450) isoforms and spontaneous degradation in specific buffers (e.g., phosphate) contribute to this process. The metabolic stability of rabeprazole decreases over incubation time, with buffer composition (e.g., phosphate vs. Tris-HCl) significantly influencing degradation kinetics . Nonenzymatic degradation is pH-dependent, while enzymatic activity follows Michaelis-Menten kinetics (Vmax = 5.07 µg/mL/h, Km = 10.39 µg/mL) .
Q. How can researchers distinguish rabeprazole thioether from other metabolites in vitro?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are standard methods. The thioether metabolite elutes at distinct retention times and exhibits unique mass-to-charge (m/z) ratios. For example, LC/MS can differentiate M1 (thioether) from M6 (carboxylic acid) and M2 (sulphone) based on fragmentation patterns .
Q. What factors influence the nonenzymatic degradation of rabeprazole to its thioether form?
Buffer type, pH, and incubation time are critical. Phosphate buffer accelerates degradation compared to Tris-HCl, likely due to ionic interactions. Degradation follows first-order kinetics, with pH affecting protonation states of reactive sulfoxide groups .
Advanced Research Questions
Q. How does CYP2C19 polymorphism impact rabeprazole thioether formation, and how should this be addressed in clinical trial design?
Rabeprazole’s metabolism is less dependent on CYP2C19 compared to other PPIs, as nonenzymatic pathways dominate thioether formation. However, CYP3A4 and CYP2C19 still contribute, necessitating genotyping in pharmacokinetic (PK) studies. Poor metabolizers (PMs) exhibit a smaller difference in AUC compared to extensive metabolizers (EMs), reducing variability in drug response . Clinical trials should stratify participants by CYP2C19 status and use population PK modeling to account for genetic heterogeneity .
Q. What methodological considerations are critical for assessing rabeprazole thioether’s stability in long-term storage?
Stability studies must account for temperature, light exposure, and matrix effects (e.g., plasma vs. buffer). For example, UPLC-MS/MS analyses show that thioether degradation in plasma samples stored at -80°C is negligible over 6 months, but freeze-thaw cycles >3 significantly alter metabolite ratios . Use of stabilizers (e.g., ascorbic acid) in sample preparation is recommended .
Q. How can in vitro-in vivo extrapolation (IVIVE) models predict rabeprazole thioether exposure in humans?
IVIVE requires integrating microsomal clearance data, protein binding (97% for rabeprazole), and physiological parameters (e.g., hepatic blood flow). For instance, scaling human liver microsomal intrinsic clearance (CLint) using the "well-stirred" model can predict hepatic clearance, but nonenzymatic degradation must be subtracted to avoid overestimation .
Q. What experimental designs are optimal for studying rabeprazole thioether’s role in Helicobacter pylori resistance?
Co-incubation assays with clarithromycin-resistant H. pylori strains and efflux pump inhibitors (e.g., PAβN) can isolate thioether’s antimicrobial effects. Rabeprazole thioether inhibits bacterial motility and growth at concentrations ≥10 µg/mL, with synergy observed when combined with amoxicillin . Minimum inhibitory concentration (MIC) assays should use agar dilution methods per CLSI guidelines .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory data on rabeprazole thioether’s metabolic stability?
Use mixed-effects models to account for inter-individual variability in microsomal activity. For time-dependent degradation, nonlinear regression (e.g., Michaelis-Menten with time-dependent terms) is essential. Conflicting results between studies may arise from differences in buffer systems or microsomal donor pools; meta-analyses should include sensitivity analyses for these variables .
Q. How should researchers validate HPLC/LC-MS methods for quantifying rabeprazole thioether in complex matrices?
Follow ICH M10 guidelines:
Q. What in vitro models best replicate rabeprazole thioether’s interaction with gastric proton pumps?
Porcine gastric vesicles or transfected HEK293 cells expressing human H+/K+-ATPase are preferred. Thioether’s inhibitory activity is pH-dependent, with IC50 values 2–3-fold higher than rabeprazole. Pre-incubate vesicles at pH 6.0 to mimic acidic conditions during proton pump activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
